![molecular formula C10H15BrClNS B584556 2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride CAS No. 1346602-94-5](/img/structure/B584556.png)
2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride
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Overview
Description
2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride, with the CAS number 1346602-94-5, is a 2-heteroaryl substituted hexahydro azepine derivative . It has a molecular weight of 296.65 and a molecular formula of C10H15BrClNS . The compound is canonicalized with a complexity of 165 .
Molecular Structure Analysis
The compound has a covalently-bonded unit count of 2 . The InChI key of the compound is RXAGNZYZXLPBIZ-UHFFFAOYSA-N . The compound has a rotatable bond count of 1 and a topological polar surface area of 40.3Ų . The canonical SMILES representation of the compound is C1CCC(NCC1)C2=CC=C(S2)Br.Cl .properties
IUPAC Name |
2-(5-bromothiophen-2-yl)azepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS.ClH/c11-10-6-5-9(13-10)8-4-2-1-3-7-12-8;/h5-6,8,12H,1-4,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAGNZYZXLPBIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=C(S2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride |
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